N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
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Overview
Description
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups, including a thiazole ring and a sulfonyl group. These groups can have significant effects on the compound’s properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
Compounds similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have been investigated for their cytotoxic activities against different cancer cell lines. For instance, some novel sulfonamide derivatives showed potent anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with specific compounds demonstrating significant potency comparable to reference drugs like 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Anti-inflammatory Activity
Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide revealed significant anti-inflammatory activity. Among these compounds, several showed substantial efficacy in reducing inflammation (Sunder & Maleraju, 2013).
Enzyme Inhibition
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have highlighted the potential of benzothiazole and similar heterocyclic compounds in improving metabolic stability and offering potent in vitro and in vivo inhibition. Such compounds are designed to minimize metabolic degradation while retaining efficacy against targeted enzymes (Stec et al., 2011).
Photodegradation Studies
The photo-degradation behavior of thiazole-containing compounds, related to the chemical structure of interest, has been explored to understand their stability under light exposure. This research provides valuable insights into the photo-stability of pharmaceutical compounds, which is crucial for developing stable drug formulations (Wu, Hong, & Vogt, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c1-9-12(17)6-7-13-15(9)20-16(24-13)19-14(21)8-25(22,23)11-4-2-10(18)3-5-11/h2-7H,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMZKALPGJOCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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